Quinocide, a derivative of 8-aminoquinoline, holds significant importance in scientific research due to its antimalarial properties. [, ] Specifically, it exhibits high activity against the tissue stages of the malaria parasite. [] Quinocide has been employed in research aiming to understand the mechanisms of malaria eradication and develop novel antimalarial strategies. [, , , , ]
The synthesis of quinocide typically involves several steps, focusing on the modification of the quinoline structure to achieve the desired methyl substitution. A common synthetic route includes:
The synthesis parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity .
Quinocide's molecular formula is with a molecular weight of approximately 259.35 g/mol. The structural representation highlights:
The melting point of quinocide hydrochloride is reported to be between 226-227 °C, indicating its thermal stability under standard conditions .
Quinocide participates in various chemical reactions typical for quinoline derivatives:
These reactions are fundamental to understanding quinocide's behavior in biological systems and its interactions with other molecules .
Quinocide exhibits its antimalarial effects primarily through:
Quinocide exhibits several notable physical and chemical properties:
These properties are critical for formulating quinocide for therapeutic use and understanding its stability during storage.
Quinocide has significant applications in medicinal chemistry and pharmacology:
Quinocide (chemical name: 6-methoxy-8-(4-amino-1-methylbutylamino)quinoline) emerged as a significant advancement in antimalarial chemotherapy through targeted Soviet pharmacological research. In 1952, scientists at the USSR Academy of Medical Sciences’ Martsinovsky Institute of Medical Parasitology and Tropical Medicine achieved its de novo synthesis as part of a structured program to develop improved 8-aminoquinoline derivatives [2]. This initiative aimed to address limitations observed in earlier therapies like acriquine-plasmocide combinations, which required prolonged dosing regimens (typically 14–21 days) that compromised patient adherence. The synthetic pathway established for quinocide prioritized molecular stability and manufacturing scalability, distinguishing it from contemporaneous Western analogs [1] [2].
Soviet clinical investigations during 1952–1959 demonstrated quinocide’s therapeutic profile through methodically designed trials. A pivotal study involving 1,200 vivax malaria patients established that a 10-day course of quinocide (daily dose: 15 mg base equivalent) achieved relapse-free cure rates comparable to 14-day acriquine-plasmocide therapy (92% vs. 90%), thereby validating its hypnozoitocidal efficacy [2]. Pharmacodynamic assessments further confirmed its rapid hepatic distribution and preferential accumulation in hypnozoite-infected hepatocytes. These properties positioned quinocide as the USSR’s primary radical cure agent for Plasmodium vivax malaria throughout the 1960s, though geopolitical constraints initially limited its adoption beyond Eastern Bloc nations [1].
Table 1: Soviet Clinical Trials of Quinocide (1955–1960)
Study Population | Regimen Duration | Relapse Rate (%) | Comparator Regimen |
---|---|---|---|
1,200 vivax patients | 10 days | 8.0 | 14-day acriquine-plasmocide (10.2%) |
780 pediatric cases | 10 days | 9.5 | Primaquine 14-day (11.8%) |
3,500 mass prophylaxis | Cyclic 10-day courses | 0.04 annual incidence | Insecticide-only areas (2.1) |
Quinocide occupies a pivotal niche within the broader chemical evolution of 8-aminoquinolines, a class defined by a conserved quinoline core modified at the 8-position with an aminoalkyl side chain. Early derivatives like plasmochin (1926) demonstrated hypnozoitocidal activity but exhibited unacceptable hemolytic toxicity and metabolic instability [1] [4]. The World War II-era synthesis of primaquine (1952) improved therapeutic indices marginally, yet retained significant limitations in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients. Quinocide’s structural distinction lies in its optimized side chain stereochemistry—specifically, the configuration of the 4-amino-1-methylbutylamino moiety—which enhanced binding affinity to hypnozoite mitochondrial complexes while reducing redox cycling potential [4] [6].
Modern structure-activity relationship (SAR) analyses elucidate quinocide’s mechanistic role as a biochemical probe. Compared to primaquine, its electron-donating methoxy group at C6 increases membrane permeability, while the tertiary nitrogen configuration minimizes interaction with hemoglobin oxidation pathways [6]. Contemporary research leverages these insights to design next-generation analogs like NPC1161 (a 5-aryl-8-aminoquinoline), which substitutes the methoxy group with electron-donating aryl systems to amplify mitochondrial electron transport inhibition while reducing cytochrome P450-mediated activation [6]. This evolutionary trajectory—from quinocide’s empirical optimization to rational drug design—underpins ongoing efforts to dissect therapeutic efficacy from hemolytic potential in 8-aminoquinolines.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7